![molecular formula C16H16BrNO5S B2921640 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448045-81-5](/img/structure/B2921640.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a bromobenzenesulfonamide group, which is often used in medicinal chemistry due to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which can act as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and lipophilicity .Scientific Research Applications
Photodynamic Therapy Applications
Research indicates that compounds related to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide" have been explored for their potential in photodynamic therapy (PDT). For instance, studies have focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their suitability as photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are vital for the treatment of cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Reactivity
Another research area involves the electrophilic cyanation of aryl and heteroaryl bromides for synthesizing various benzonitriles, using benign reagents like N-Cyano-N-phenyl-p-methylbenzenesulfonamide. This method has proven efficient for creating electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, highlighting its potential for expeditious synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Anticancer and Antibacterial Activities
Research on benzenesulfonamide derivatives has extended into antibacterial and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. The structure-activity relationship studies suggest that the sulfonamide derivative significantly influences these biological activities, offering insights into developing new therapeutic agents (González-Álvarez et al., 2013).
Antimicrobial and Anti-inflammatory Properties
Compounds incorporating the benzenesulfonamide moiety have also been synthesized to explore their antimicrobial and anti-inflammatory potentials. For example, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Moreover, some of these compounds displayed decent inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIGIUGUCFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide |
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